molecular formula C12H9N3O B8676761 2-Azido-1-(naphthalen-1-yl)ethan-1-one CAS No. 116855-50-6

2-Azido-1-(naphthalen-1-yl)ethan-1-one

Cat. No. B8676761
Key on ui cas rn: 116855-50-6
M. Wt: 211.22 g/mol
InChI Key: SKPOHQWWLNIHNG-UHFFFAOYSA-N
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Patent
US04920116

Procedure details

Combine 24.9 g (0.1 mol) of 2-bromo-1-(naphthalen-1-yl)ethanone and 24 g (0.37 mol) of sodium azide in 200 mL of 60% aqueous acetone. Heat the mixture at reflux for about 18 to 36 hr and follow the progress of the reaction by thin-layer chromatography on silica gel. At the completion of the reaction, distill off the acetone and add 25 mL of water. Extract the aqueous mixture with three 100 mL portions of diethyl ether. Dry the organic extracts over anhydrous sodium sulfate. Filter the drying agent and remove the solvent in vacuo to obtain the title compound.
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4].[N-:15]=[N+:16]=[N-:17].[Na+]>CC(C)=O>[N:15]([CH2:2][C:3]([C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][CH:6]=1)=[O:4])=[N+:16]=[N-:17] |f:1.2|

Inputs

Step One
Name
Quantity
24.9 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 18 to 36 hr
Duration
27 (± 9) h
CUSTOM
Type
CUSTOM
Details
the progress of the reaction by thin-layer chromatography on silica gel
CUSTOM
Type
CUSTOM
Details
At the completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
distill off the acetone
ADDITION
Type
ADDITION
Details
add 25 mL of water
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous mixture with three 100 mL portions of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic extracts over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter the drying agent
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo

Outcomes

Product
Name
Type
product
Smiles
N(=[N+]=[N-])CC(=O)C1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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